

# Application Notes and Protocols: Formulation of Tripropylene Glycol-Based Hydraulic Fluids

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## Compound of Interest

Compound Name: *Tripropylene glycol*

Cat. No.: *B7909413*

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These application notes provide a comprehensive overview of the formulation and performance evaluation of hydraulic fluids based on **tripropylene glycol** (TPG). TPG is a synthetic fluid that can be used as a base for hydraulic fluids, particularly where properties like water solubility and a high viscosity index are desirable.<sup>[1][2][3][4]</sup> This document outlines the key components of such formulations, presents typical physical and chemical properties, and provides detailed protocols for essential performance testing.

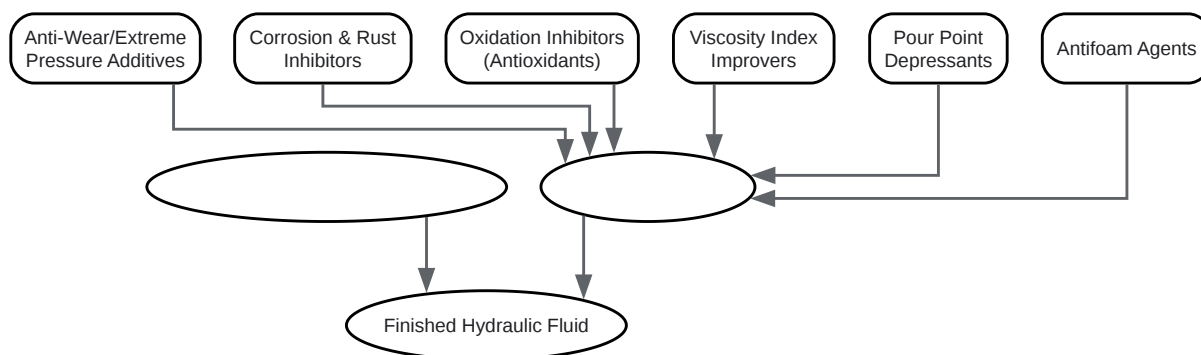
## Introduction to Tripropylene Glycol as a Hydraulic Fluid Base

**Tripropylene glycol** is a colorless, water-soluble, and hygroscopic liquid with low volatility and a high boiling point.<sup>[1][2]</sup> Its inherent properties make it a suitable candidate for a base fluid in certain hydraulic applications. While it is commonly used as a component in water-glycol fire-resistant hydraulic fluids, it can also be formulated into neat (anhydrous) hydraulic fluids.<sup>[5]</sup> The performance of a TPG-based hydraulic fluid is significantly enhanced by the inclusion of a carefully selected additive package.

## Formulation Components

A typical **tripropylene glycol**-based hydraulic fluid formulation consists of the base fluid and an additive package designed to enhance specific performance characteristics.

- Base Fluid: **Tripropylene Glycol (TPG)**
- Additive Package:
  - Anti-Wear (AW) and Extreme Pressure (EP) Additives: These are crucial for protecting hydraulic system components from wear under boundary lubrication conditions. Common examples include phosphate esters and sulfur-phosphorus compounds.
  - Corrosion and Rust Inhibitors: These protect the metallic components of the hydraulic system from corrosion and rust. Carboxylic acids and their salts are often used in glycol-based fluids.<sup>[5]</sup>
  - Oxidation Inhibitors (Antioxidants): These additives prolong the service life of the fluid by preventing oxidative breakdown at high temperatures. Aminic and phenolic antioxidants are commonly employed.
  - Viscosity Index (VI) Improvers: While TPG has a naturally high VI, these polymers can be used to further minimize viscosity changes with temperature fluctuations.
  - Pour Point Depressants: These additives improve the low-temperature fluidity of the hydraulic fluid.
  - Antifoam Agents: These prevent the formation of stable foam, which can impair the bulk modulus and lubricating properties of the fluid.



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Figure 1. Components of a TPG-based hydraulic fluid.

## Data Presentation: Properties of Tripropylene Glycol-Based Hydraulic Fluids

The following table summarizes the typical physical and chemical properties of neat **tripropylene glycol** and a representative formulation of a TPG-based hydraulic fluid with a generic additive package.

Property	Test Method	Tripropylene Glycol (Neat)	TPG-Based Hydraulic Fluid (Formulated)
Appearance	Visual	Clear, colorless liquid	Clear, amber-colored liquid
Kinematic Viscosity @ 40°C, cSt	ASTM D445	~48-58	46-68
Kinematic Viscosity @ 100°C, cSt	ASTM D445	~8-10	8-12
Viscosity Index	ASTM D2270	>150	>180
Density @ 20°C, g/mL	ASTM D4052	~1.02	~1.03
Pour Point, °C	ASTM D97	<-30	<-35
Flash Point (COC), °C	ASTM D92	>140	>150
Oxidation Stability (RPVOT), min	ASTM D2272	Low	High
Wear Scar Diameter (4-Ball), mm	ASTM D4172	Poor	<0.5

Note: The properties of the formulated fluid are illustrative and will vary depending on the specific additives and their concentrations.

## Experimental Protocols

Detailed methodologies for key performance tests are provided below.

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type)
- Constant temperature bath, capable of maintaining the test temperature within  $\pm 0.02^{\circ}\text{C}$
- Timing device, accurate to 0.1 seconds
- Thermometer, calibrated and with appropriate range and precision

Procedure:

- Select a clean, dry, calibrated viscometer having a range covering the estimated kinematic viscosity. The flow time should not be less than 200 seconds.
- Charge the viscometer with the sample in the manner dictated by the design of the instrument.
- Place the charged viscometer into the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.
- Using suction, draw the liquid into the working capillary to a point about 5 mm above the upper timing mark.
- Allow the sample to flow freely down the capillary.
- Measure the time required for the meniscus to pass from the upper to the lower timing mark.
- Repeat the measurement. The two measurements should agree within the specified repeatability of the method.
- Calculate the kinematic viscosity by multiplying the average flow time in seconds by the viscometer calibration constant.

This test method evaluates the oxidation stability of new and in-service turbine oils, and can be adapted for hydraulic fluids, in the presence of water and a copper catalyst coil at 150°C.

#### Apparatus:

- Rotating pressure vessel apparatus
- Oxygen cylinder and pressure regulator
- Constant temperature bath ( $150 \pm 0.1^\circ\text{C}$ )
- Pressure measurement and recording device
- Sample container (glass)
- Copper catalyst wire

#### Procedure:

- Place a  $50 \pm 0.5$  g sample of the hydraulic fluid into the glass sample container.
- Add  $5 \pm 0.2$  g of distilled water to the container.
- Place a polished copper catalyst coil into the sample.
- Place the sample container into the pressure vessel.
- Seal the vessel and purge with oxygen.
- Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.
- Place the vessel in the rotating carriage of the 150°C constant temperature bath.
- Rotate the vessel at 100 rpm.
- Monitor the pressure inside the vessel. The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.
- The result is reported as the time in minutes to reach this pressure drop.

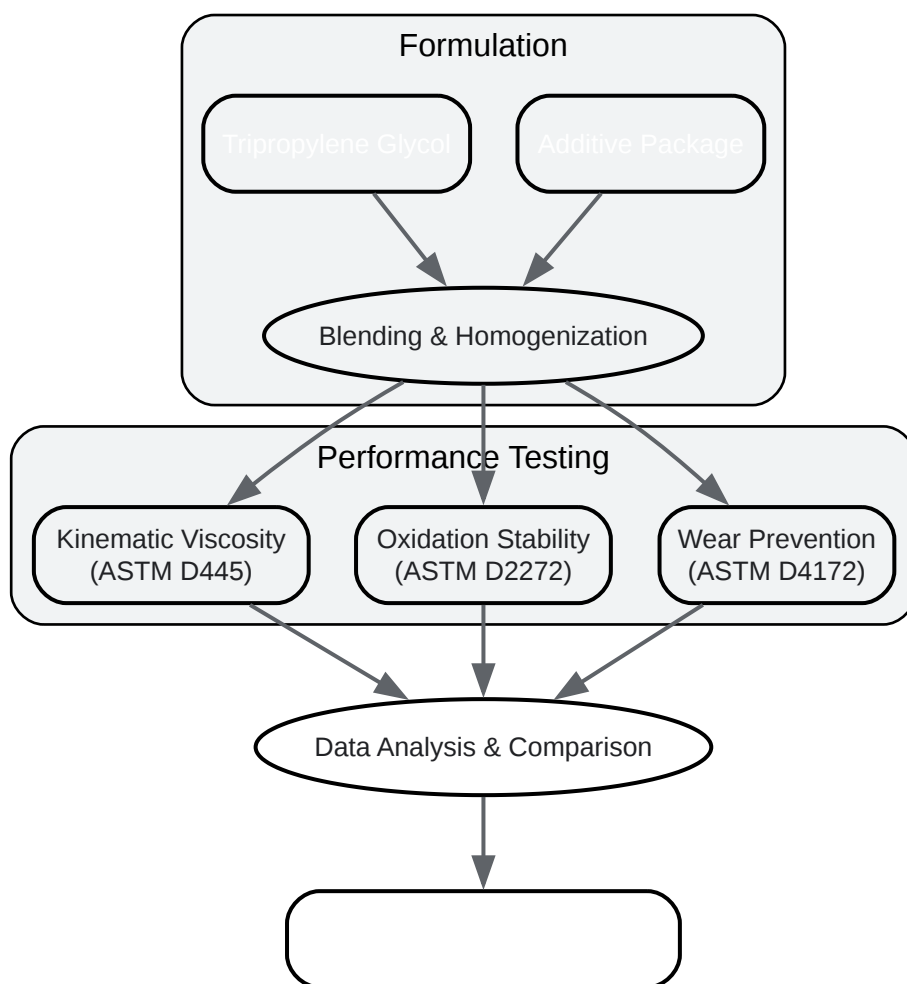
This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.

Apparatus:

- Four-Ball Wear Test Machine
- Steel balls (AISI E-52100 steel)
- Microscope for measuring wear scars (accurate to 0.01 mm)
- Torque wrench

Procedure:

- Thoroughly clean the test balls, ball pot, and lock ring with a suitable solvent.
- Place three clean steel balls in the ball pot and secure them with the lock ring.
- Pour the test fluid into the ball pot to a level at least 3 mm above the top of the balls.
- Place the fourth ball in the chuck of the test machine.
- Assemble the ball pot onto the test machine.
- Apply the desired load (e.g., 40 kgf) and start the motor to rotate the top ball at the specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
- At the end of the test, stop the motor, remove the load, and disassemble the ball pot.
- Clean the three lower balls and measure the diameter of the wear scars in two directions (parallel and perpendicular to the direction of sliding) for each ball.
- Calculate the average wear scar diameter in millimeters.

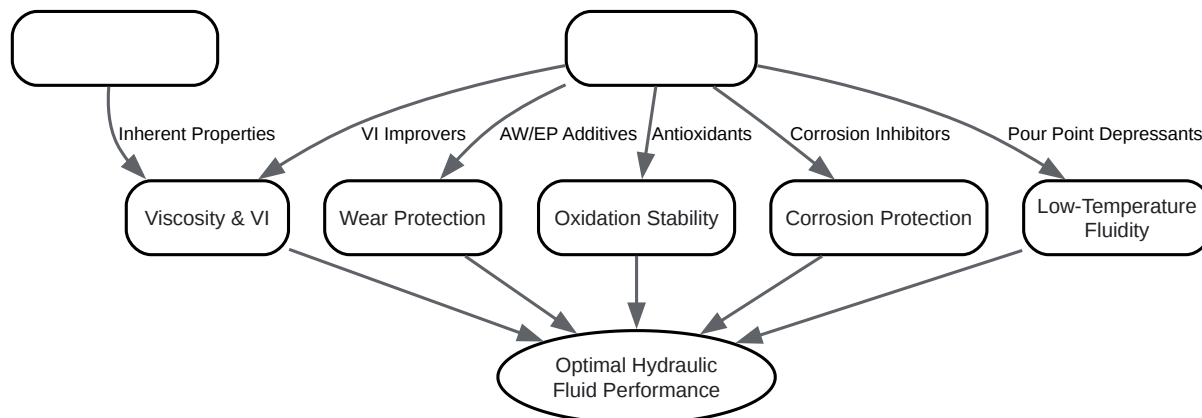


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Figure 2. Workflow for formulation and testing.

## Signaling Pathways and Logical Relationships

The performance of a hydraulic fluid is a result of the synergistic interaction between the base fluid and the additive package. The following diagram illustrates the logical relationship between the formulation components and the desired performance outcomes.



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Figure 3. Formulation to performance relationship.

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